molecular formula C16H10 B100768 1,1'-Biphenyl, 2,2'-diethynyl- CAS No. 18442-29-0

1,1'-Biphenyl, 2,2'-diethynyl-

Cat. No. B100768
CAS RN: 18442-29-0
M. Wt: 202.25 g/mol
InChI Key: PKTBMUQIQHZEIM-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’-diethynyl-, also known as DEBP, is a chemical compound with the formula C16H10 . It is a rigid linear biphenyl ligand with extended conjugation of ethynyl functional groups on both ends .


Molecular Structure Analysis

The molecular structure of 1,1’-Biphenyl, 2,2’-diethynyl- consists of two phenyl rings connected by a carbon-carbon single bond, with ethynyl groups attached to the 2 and 2’ positions . The molecular weight of this compound is 202.2506 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1’-Biphenyl, 2,2’-diethynyl- include a molecular weight of 202.2506 . More specific properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available for this specific compound .

properties

IUPAC Name

1-ethynyl-2-(2-ethynylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTBMUQIQHZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C2=CC=CC=C2C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171576
Record name 1,1'-Biphenyl, 2,2'-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 2,2'-diethynyl-

CAS RN

18442-29-0
Record name 1,1'-Biphenyl, 2,2'-diethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018442290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2'-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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